5-Bromo-3-methylthiophene-2-carboxylic acid
Overview
Description
5-Bromo-3-methylthiophene-2-carboxylic acid: is an organic compound with the molecular formula C6H5BrO2S and a molecular weight of 221.07 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-methylthiophene-2-carboxylic acid typically involves the bromination of 3-methylthiophene-2-carboxylic acid. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-3-methylthiophene-2-carboxylic acid can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or borane.
Common Reagents and Conditions:
Bromination: N-bromosuccinimide (NBS), dichloromethane, room temperature.
Oxidation: Hydrogen peroxide, acetic acid, room temperature.
Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF), reflux.
Major Products:
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Oxidation: Thiophene sulfoxides and sulfones.
Reduction: 3-Methylthiophene-2-methanol.
Scientific Research Applications
Chemistry: 5-Bromo-3-methylthiophene-2-carboxylic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex thiophene derivatives, which are valuable in the development of organic semiconductors and conducting polymers .
Biology and Medicine: In medicinal chemistry, thiophene derivatives are explored for their potential pharmacological properties. Compounds derived from this compound may exhibit antimicrobial, anti-inflammatory, or anticancer activities .
Industry: Thiophene derivatives, including those synthesized from this compound, are used in the production of dyes, pigments, and as intermediates in the synthesis of agrochemicals .
Mechanism of Action
The mechanism of action of 5-Bromo-3-methylthiophene-2-carboxylic acid depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various chemical transformations. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways and targets would vary based on the derivative and its intended use .
Comparison with Similar Compounds
3-Methylthiophene-2-carboxylic acid: Lacks the bromine substituent, making it less reactive in certain substitution reactions.
5-Bromo-2-methylthiophene-3-carboxylic acid: Similar structure but with different substitution pattern, leading to different reactivity and applications.
Uniqueness: 5-Bromo-3-methylthiophene-2-carboxylic acid is unique due to its specific substitution pattern, which allows for selective reactions at the bromine site.
Properties
IUPAC Name |
5-bromo-3-methylthiophene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO2S/c1-3-2-4(7)10-5(3)6(8)9/h2H,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFFWMBSFXUTFLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30592584 | |
Record name | 5-Bromo-3-methylthiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30592584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38239-45-1 | |
Record name | 5-Bromo-3-methylthiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30592584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-3-methylthiophene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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